molecular formula C21H25N5O2 B4302831 N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

Cat. No.: B4302831
M. Wt: 379.5 g/mol
InChI Key: JFIVGCSHIBMYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is an organic compound that features a tetrazole ring, a phenyl group, and a hexyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Hexyloxyphenyl Moiety: The hexyloxyphenyl group can be attached via a nucleophilic substitution reaction, where a hexyloxyphenyl halide reacts with the tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles like thiols or amines replace the hexyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Thiol-substituted or amine-substituted derivatives

Scientific Research Applications

N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
  • N-(2,5-Dimethylphenyl)-2-{5-[4-(4-morpholinyl)phenyl]-2H-tetrazol-2-yl}acetamide

Uniqueness

N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This makes it a valuable compound for applications requiring specific solubility and bioavailability characteristics.

Properties

IUPAC Name

N-(2-hexoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)22-20(27)16-26-24-21(23-25-26)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIVGCSHIBMYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

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